4-Acetoxy-3-methoxycinnamaldehyde
Description
Historical Context and Discovery
The development and characterization of this compound emerged from the broader exploration of cinnamaldehyde derivatives during the mid-to-late twentieth century, when organic chemists began systematically investigating the modification of naturally occurring aromatic aldehydes. The compound's discovery can be traced to research efforts focused on creating acetylated derivatives of naturally occurring phenolic cinnamaldehydes, particularly those derived from ferulic acid and related compounds. Patent literature from the early 2000s demonstrates significant industrial interest in cinnamaldehyde derivative production, with processes developed for synthesizing various substituted trans-cinnamaldehydes including compounds bearing methoxy and acetoxy substituents.
The systematic study of this compound gained momentum through advances in aldol condensation methodologies, which provided efficient synthetic routes for creating cinnamaldehyde derivatives with specific substitution patterns. Research conducted in the early 21st century established reliable synthetic pathways, with one notable process achieving yields of up to 85.2 percent through innovative calcium oxide-catalyzed aldol condensation reactions in anhydrous ethanol systems. The compound's characterization was further refined through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirmed its structural identity and purity profiles.
Industrial applications for this compound began to emerge in the 1990s and 2000s, particularly in the context of pharmaceutical intermediate synthesis and specialized organic transformations. The compound's recognition as a valuable chemical building block led to its inclusion in major chemical databases and commercial catalogs, with the Chemical Abstracts Service assigning it the registry number 83071-67-4. Contemporary research continues to explore new synthetic methodologies and applications, with recent studies investigating green chemistry approaches and improved catalytic systems for its production.
Significance in Organic Chemistry
This compound occupies a position of considerable importance within organic chemistry due to its multifunctional nature and synthetic utility as an organic building block. The compound's significance stems from its unique combination of functional groups, which includes an aldehyde moiety, an acetate ester, a methoxy group, and an extended conjugated system that provides multiple sites for chemical modification and reaction. This structural complexity enables the compound to participate in a diverse range of organic transformations, making it particularly valuable for synthetic chemists working on complex molecule construction and pharmaceutical intermediate development.
The compound's role as a versatile synthetic intermediate has been demonstrated through its application in various chemical synthesis pathways, where it serves as a key building block for creating more complex organic structures. Research has shown that the acetoxy group provides a protected hydroxyl functionality that can be selectively deprotected under appropriate conditions, while the methoxy group offers additional sites for potential modification through demethylation reactions. The aldehyde functionality enables participation in condensation reactions, reductive amination processes, and other carbonyl-based transformations that are fundamental to organic synthesis.
From a mechanistic perspective, this compound exhibits interesting chemical behavior due to the electronic effects of its substituents on the aromatic ring and the extended conjugation system. The electron-donating methoxy group and the electron-withdrawing acetoxy group create a unique electronic environment that influences the compound's reactivity patterns and spectroscopic properties. This electronic structure has been studied extensively using computational methods and spectroscopic techniques, providing insights into its molecular orbital characteristics and potential reaction pathways.
Table 1: Fundamental Chemical Properties of this compound
Positioning in Cinnamaldehyde Derivative Classification
Within the broader classification system of cinnamaldehyde derivatives, this compound occupies a distinct position as a disubstituted trans-cinnamaldehyde bearing both ether and ester functionalities. The compound belongs to the chemical classification of cinnamaldehydes, which are characterized by their three-carbon unsaturated side chain attached to a substituted benzene ring with an aldehyde terminal group. More specifically, it is classified as a member of phenyl acetates due to the presence of the acetoxy group, and as a monomethoxybenzene owing to the single methoxy substituent on the aromatic ring.
The systematic classification places this compound within several overlapping chemical categories that reflect its multifunctional nature and structural complexity. As a phenylpropanoid derivative, it shares structural features with naturally occurring compounds found in plant metabolism, although the acetylated form represents a synthetic modification rather than a naturally occurring entity. The compound's classification as both a cinnamate ester and a member of phenyl acetates highlights the dual ester functionalities present in related compounds within this chemical family.
Comparative analysis with related cinnamaldehyde derivatives reveals the unique positioning of this compound within this chemical class. Unlike simpler derivatives such as 4-hydroxy-3-methoxycinnamaldehyde (coniferaldehyde), which contains a free hydroxyl group, the acetylated derivative provides enhanced stability and different reactivity patterns. The acetylation of the hydroxyl group represents a common protective strategy in organic synthesis, allowing for selective reactions at other sites while maintaining the option for later deprotection.
Table 2: Classification Comparison of Related Cinnamaldehyde Derivatives
The structural relationship between this compound and other members of the cinnamaldehyde family demonstrates the systematic approach to derivative synthesis within this chemical class. Research into cinnamaldehyde derivatives has revealed that the position and nature of substituents significantly influence both physical properties and chemical reactivity, with the 3-methoxy-4-acetoxy substitution pattern providing a particularly useful combination of stability and synthetic utility. The trans-configuration of the double bond, which is predominant in commercial preparations of this compound, contributes to its stability and ease of handling compared to potential cis-isomers.
Structure
3D Structure
Properties
IUPAC Name |
[2-methoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKAJHBFBMWJKI-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65401-83-4, 83071-67-4 | |
| Record name | 4-(2-Formylvinyl)-2-methoxyphenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065401834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-formylvinyl)-2-methoxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Scientific Research Applications
-
Antioxidant Activity :
- Research indicates that compounds related to 4-acetoxy-3-methoxycinnamaldehyde exhibit significant antioxidant properties. For instance, studies using DPPH radical scavenging assays have demonstrated its potential to neutralize free radicals, suggesting applications in food preservation and health supplements .
- Antimicrobial and Antifungal Properties :
- Flavoring Agent :
Data Table: Summary of Applications
Case Studies
- Antioxidant Efficacy Study :
- Antifungal Activity Assessment :
- Flavor Profile Analysis :
Comparison with Similar Compounds
Key Properties :
- Physical State : Likely a solid (based on synthesis protocols in ).
- Hazards : Classified as a skin irritant (Category 2) and eye irritant (Category 2) under GHS guidelines .
- Applications : Pharmaceutical intermediates, antimicrobial research, and fine chemical synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and chemical properties of cinnamaldehyde derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 4-acetoxy-3-methoxycinnamaldehyde with structurally related compounds:
Table 1: Structural Comparison of Cinnamaldehyde Derivatives
| Compound Name | Substituent Positions | Functional Groups | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|---|
| This compound | 3-OCH₃, 4-OAc | Aldehyde, Acetoxy, Methoxy | 220.22 | High trans-configuration; irritant |
| 4-Methoxycinnamaldehyde | 4-OCH₃ | Aldehyde, Methoxy | 162.19 | Used in fragrances; lower polarity |
| 3-Hydroxy-4-methoxycinnamic acid | 3-OH, 4-OCH₃ | Carboxylic acid, Hydroxy, Methoxy | 194.18 | Natural antioxidant; higher solubility |
| 4-Hydroxy-3-methoxycinnamaldehyde | 3-OCH₃, 4-OH | Aldehyde, Hydroxy, Methoxy | 178.18 | Reactive due to phenolic -OH; unstable |
Key Observations :
Antimicrobial and Anti-Biofilm Potential
In a study comparing cinnamaldehyde derivatives (), this compound (4A3M) demonstrated distinct activity profiles:
- Compared to Vanillin (VAN) : Vanillin, a simpler methoxy-substituted benzaldehyde, lacks the acetoxy group and shows weaker antimicrobial activity due to reduced hydrophobicity .
- Compared to α-Methyl-trans-cinnamaldehyde (A-MT) : The α-methyl group in A-MT sterically hinders aldehyde reactivity, reducing its efficacy in biofilm inhibition compared to 4A3M .
Mechanistic Insight : The acetoxy group may facilitate interaction with microbial membranes or enzymes, while the methoxy group contributes to electron-donating effects, enhancing resonance stabilization of reactive intermediates .
Preparation Methods
Reaction Mechanism and Conditions
DDQ acts as a hydride abstractor, promoting the oxidation of phenylpropane derivatives (e.g., dihydro methyleugenol) to their corresponding cinnamaldehydes. The reaction typically employs acetic acid or para-toluenesulfonic acid (PTSA) as catalysts in solvents such as dichloromethane or toluene. Key parameters include:
-
Molar ratio : 1:1.5 to 1:5 (DDQ:substrate)
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Temperature : 30–140°C
-
Duration : 4–16 hours
For example, 3,4-dimethoxyphenylpropane undergoes DDQ-mediated oxidation to yield 3,4-dimethoxycinnamaldehyde, which can subsequently be acetylated at the 4-position to form the target compound.
Microwave-Assisted Catalytic Swern Oxidation
Recent advances in microwave technology have enabled efficient oxidation of lignin model compounds to cinnamaldehydes. The Swern oxidation system, utilizing MoO₂Cl₂(DMSO)₂ as a catalyst and dimethyl sulfoxide (DMSO) as both solvent and oxidant, demonstrates high selectivity for β-ether cleavage in lignin derivatives.
Application to 4-Acetoxy-3-methoxycinnamaldehyde Synthesis
Under microwave irradiation (600 W), β-ether phenolic dimers are selectively oxidized to coniferaldehyde (4-hydroxy-3-methoxycinnamaldehyde) within 20 seconds to 12 minutes. Subsequent acetylation of the 4-hydroxy group using acetic anhydride or acetyl chloride yields the final product.
Typical Conditions :
-
Catalyst : MoO₂Cl₂(DMSO)₂ (5–10 mol%)
-
Solvent : DMSO
-
Temperature : 80–120°C
This method is notable for its rapid reaction times and compatibility with complex substrates, making it suitable for scalable production.
Acetylation of 4-Hydroxy-3-methoxycinnamaldehyde
Direct acetylation of the phenolic precursor 4-hydroxy-3-methoxycinnamaldehyde (coniferaldehyde) is a straightforward route to the target compound. This two-step process involves:
Acetylation Reaction Parameters
-
Reagents : Acetic anhydride, pyridine (base)
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Solvent : Dichloromethane or tetrahydrofuran
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Temperature : 25–50°C
-
Duration : 2–6 hours
The reaction proceeds via nucleophilic acyl substitution, forming the acetoxy group while preserving the trans-cinnamaldehyde configuration.
Comparative Analysis of Synthetic Methods
Q & A
Q. How do structural modifications of this compound influence its pharmacokinetic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
